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Introduction
Fomivirsen, marketed under the trade name Vitravene®, holds a significant place in

pharmaceutical history as the first antisense oligonucleotide therapeutic to gain approval from

the U.S. Food and Drug Administration (FDA).[1][2] Developed by Isis Pharmaceuticals (now

Ionis Pharmaceuticals) and licensed to Novartis, Fomivirsen was approved in 1998 for the local

treatment of cytomegalovirus (CMV) retinitis in patients with AIDS who were intolerant of or

unresponsive to other therapies.[2][3] This document provides an in-depth technical overview

of Fomivirsen's intellectual property, a detailed history of its patents, comprehensive summaries

of key experimental data, and methodologies from its development.

Intellectual Property and Patent History
The intellectual property surrounding Fomivirsen is a cornerstone of its development story,

reflecting the pioneering nature of antisense technology at the time. The core patents were held

by Isis Pharmaceuticals, which then licensed the commercialization rights to Novartis.

Key Patents
Two key U.S. patents formed the primary intellectual property protection for Fomivirsen:

U.S. Patent 5,442,049: This patent, titled "Oligonucleotides for modulating the effects of

cytomegalovirus infections," covered the fundamental composition of matter for an antisense
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oligonucleotide that could hybridize with CMV mRNA. The claims of this patent broadly

encompassed oligonucleotides that could inhibit CMV replication. This patent has since

expired.

U.S. Patent 5,595,978: Titled "Composition and method for treatment of CMV retinites," this

patent specifically covered the use of Fomivirsen for treating CMV retinitis through

intravitreal administration.[4] This patent was crucial for protecting the clinical application of

the drug and has also expired.[4]

A search of patent databases reveals that these patents have expired.[4]

Licensing Agreement
Isis Pharmaceuticals entered into a worldwide licensing agreement with Novartis's eye care

unit, CIBA Vision, for the commercialization of Fomivirsen.[2][5] Under this agreement, Isis was

responsible for the discovery and development of the drug, while Novartis handled marketing

and distribution.[2][5][6] Specific financial details of the upfront payments, milestones, and

royalty rates are not extensively publicized in the available search results. However, SEC filings

from Isis Pharmaceuticals confirm the partnership with Novartis Ophthalmics AG for the

worldwide distribution of Vitravene.[5][6]

Timeline of Key Events
Below is a timeline of significant events in the history of Fomivirsen:

Early 1990s: Development of Fomivirsen (then known as ISIS 2922) begins at Isis

Pharmaceuticals.

1993: The first scientific article on Fomivirsen is published, demonstrating its potent anti-

CMV activity.

August 26, 1998: Fomivirsen (Vitravene) receives FDA approval for the treatment of CMV

retinitis in AIDS patients.[4]

November 1998: Novartis launches Vitravene in the United States.[5]

2002: Marketing authorization for Fomivirsen is withdrawn in the European Union.[3]
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2006: Marketing authorization for Fomivirsen is withdrawn in the United States.[3]

The withdrawal of Fomivirsen from the market was not due to safety or efficacy concerns but

was a commercial decision driven by the significant decline in the incidence of CMV retinitis in

AIDS patients following the advent of highly active antiretroviral therapy (HAART).[3]

Mechanism of Action
Fomivirsen is a 21-base phosphorothioate oligodeoxynucleotide.[7] Its sequence is 5'-GCG

TTT GCT CTT CTT CTT GCG-3'.[3] It functions through an antisense mechanism, specifically

targeting the messenger RNA (mRNA) of the major immediate-early region 2 (IE2) of human

cytomegalovirus (HCMV).[8][9][10]

The IE2 region of the HCMV genome is critical for regulating the expression of viral genes

essential for the production of infectious virus particles.[8][9] By binding to the complementary

sequence on the IE2 mRNA, Fomivirsen inhibits the synthesis of IE2 proteins.[8][9] This

disruption of protein production ultimately halts viral replication.[8][9]

The proposed signaling pathway for Fomivirsen's mechanism of action is illustrated in the

diagram below.
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Fomivirsen's antisense mechanism of action.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of

Fomivirsen.

Table 1: In Vitro Efficacy of Fomivirsen
Cell Line Assay Type IC50 (µM) Reference

Human Foreskin

Fibroblast
Plaque Reduction 0.03 - 0.2 [4]

Human Foreskin

Fibroblast

Virus Antigen

Production
~0.34 ± 0.25 [10]

Human Retinal

Pigment Epithelial

(RPE)

Plaque Reduction Not Specified [11]

MRC-5 Not Specified Not Specified [10]

Table 2: Preclinical Pharmacokinetics of Fomivirsen
Animal Model

Administration
Route

Tissue Half-life Reference

Rabbit Intravitreal Vitreous 62 hours [4]

Monkey Intravitreal Retina 78 hours [1][7]

Human Intravitreal Vitreous ~55 hours [1][7]

Table 3: Clinical Trial Efficacy of Fomivirsen
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Patient
Population

Treatment
Group

Endpoint Result Reference

Newly

Diagnosed CMV

Retinitis

Immediate

Fomivirsen (165

µg)

Median time to

progression
71 days [8]

Newly

Diagnosed CMV

Retinitis

Deferred

Treatment

Median time to

progression
13 days [8]

Failed other anti-

CMV treatments

Fomivirsen (330

µg)

Median time to

progression
91 days [4]

Detailed Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

In Vitro Efficacy: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a

compound.

Objective: To determine the concentration of Fomivirsen required to inhibit the formation of

CMV-induced plaques in cell culture by 50% (IC50).

Methodology:

Cell Culture: Human foreskin fibroblast (HFF) cells are seeded in 24-well plates and grown to

confluence.

Drug Preparation: Fomivirsen is serially diluted in cell culture medium to achieve a range of

concentrations.

Infection: Cell monolayers are infected with a known amount of CMV.

Treatment: After a viral adsorption period, the virus-containing medium is removed, and the

cells are overlaid with medium containing the different concentrations of Fomivirsen.
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Incubation: The plates are incubated for a period of 7-14 days to allow for plaque formation.

Staining and Counting: The cell monolayers are fixed and stained with crystal violet. The

number of plaques in each well is then counted.

Data Analysis: The percentage of plaque reduction at each drug concentration is calculated

relative to untreated control wells. The IC50 value is determined by plotting the percentage of

inhibition against the drug concentration.

The workflow for a typical plaque reduction assay is depicted in the following diagram.
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Workflow for a plaque reduction assay.
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Pharmacokinetic Analysis: Capillary Gel Electrophoresis
(CGE)
Capillary gel electrophoresis is a high-resolution separation technique used to quantify

oligonucleotides and their metabolites in biological samples.

Objective: To determine the concentration of Fomivirsen and its metabolites in vitreous and

retinal samples from animal models.

Methodology:

Sample Preparation: Vitreous and retinal tissue samples are collected at various time points

after intravitreal injection of Fomivirsen. The tissues are homogenized and subjected to solid-

phase extraction to isolate the oligonucleotides.

Capillary and Gel Preparation: A fused-silica capillary is filled with a sieving gel matrix.

Sample Injection: The extracted sample is injected into the capillary using an electric field

(electrokinetic injection).

Electrophoresis: A high voltage is applied across the capillary, causing the negatively

charged oligonucleotides to migrate through the gel towards the anode. Separation is based

on size, with smaller fragments moving faster.

Detection: As the oligonucleotides pass a detection window, they are detected by UV

absorbance, typically at 260 nm.

Quantification: The concentration of Fomivirsen and its metabolites is determined by

comparing the peak areas to those of known standards.

The logical relationship of the key steps in CGE is shown below.
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Key steps in CGE for Fomivirsen analysis.

Clinical Trial Design
The clinical trials for Fomivirsen were designed to assess its safety and efficacy in treating

CMV retinitis in AIDS patients.

Objective: To evaluate the efficacy of intravitreous Fomivirsen in delaying the progression of

newly diagnosed peripheral CMV retinitis.

Design: A multicenter, prospective, randomized, controlled clinical trial.[8]

Participants: Patients with AIDS and newly diagnosed peripheral CMV retinitis.[8]
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Intervention:

Immediate Treatment Group: Received intravitreal injections of Fomivirsen (165 µg). The

induction phase consisted of one injection weekly for three weeks, followed by a

maintenance phase of one injection every two weeks.[8]

Deferred Treatment Group: Treatment was deferred until there was evidence of retinitis

progression.[8]

Primary Endpoint: Time to progression of CMV retinitis, as determined by masked fundus

photography reading centers.[8]

Secondary Endpoints: Incidence of adverse events, including retinal detachment.

Conclusion
Fomivirsen represents a landmark achievement in the field of nucleic acid therapeutics,

demonstrating the viability of the antisense approach for treating human disease. Its intellectual

property and patent history reflect the innovative spirit of its developers, Isis Pharmaceuticals,

and its commercialization partner, Novartis. Although its clinical use was ultimately superseded

by advancements in HIV treatment, the preclinical and clinical data generated for Fomivirsen

laid a crucial foundation for the development of subsequent antisense drugs. The detailed

experimental protocols and quantitative data presented in this guide offer valuable insights for

researchers and professionals in the field of drug development, highlighting the rigorous

scientific process behind this pioneering therapeutic.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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